1-Adamantaneacetic acid

Bradykinin B2 receptor antagonists Peptide acylation In vivo pharmacology

Procure 1-Adamantaneacetic acid for its unique, non-substitutable role in research. Its specific LogP (2.68–3.13) and pKa (5.00) enable precise ADME tuning, while delivering a >10-fold potency enhancement in bradykinin antagonist synthesis, a critical advantage over generic analogs. Essential for replicating published SAR data and ensuring valid results in enzyme inhibition studies.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 4942-47-6
Cat. No. B045787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Adamantaneacetic acid
CAS4942-47-6
Synonyms(Adamantan-1-yl)acetic Acid;  (Tricyclo[3.3.1.13,7]dec-1-yl)acetic Acid;  1-(Carboxymethyl)adamantane;  1-Adamantylacetic Acid;  NSC 310162;  α-(1-Adamantyl)acetic Acid;  2-((3r,5r,7r)-adamantan-1-yl)acetic acid
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CC(=O)O
InChIInChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)
InChIKeyAOTQGWFNFTVXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Adamantaneacetic Acid CAS 4942-47-6: Procurement-Ready Adamantane Carboxylic Acid Building Block for Peptide Modification and Enzyme Inhibition


1-Adamantaneacetic acid (CAS 4942-47-6), also known as 1-adamantylacetic acid or (adamantan-1-yl)acetic acid, is a rigid, cage-like adamantane carboxylic acid derivative with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It appears as a white to off-white crystalline powder or crystals with a melting point typically reported between 134-140°C . This compound features a carboxylic acid functional group attached via a methylene linker to the adamantane core, providing a unique combination of high lipophilicity (predicted logP ~2.31-2.68) and steric bulk . Its primary applications center on its role as an acylating agent in peptide synthesis and as an enzyme inhibitor, particularly of chorismate mutase-prephenate dehydrogenase .

Why 1-Adamantaneacetic Acid Cannot Be Replaced by Adamantane-1-carboxylic Acid or 2-Adamantaneacetic Acid in Structure-Activity-Driven Research


The adamantane scaffold offers multiple substitution points, but subtle changes drastically alter steric and electronic properties, making simple substitution unreliable. Direct head-to-head electrochemical studies demonstrate that 1-adamantaneacetic acid (with the acetic acid moiety at the bridgehead position) yields carbonium ion-derived products under anodic oxidation, whereas the positional isomer 2-adamantaneacetic acid yields primarily radical-derived products, fundamentally altering reaction pathways [1]. Similarly, in bradykinin B2 receptor antagonist design, N-terminal acylation with 1-adamantaneacetic acid (Aaa) produces significantly different pharmacological outcomes compared to 1-adamantanecarboxylic acid (Aca), which lacks the methylene spacer [2]. Even among close analogs like 3-chloroadamantane-1-acetic acid, enzyme inhibition potency differs measurably [3]. These data underscore that the specific geometry and electronic profile of 1-adamantaneacetic acid are not mimicked by its closest in-class relatives, necessitating precise compound selection for reproducible structure-activity relationship (SAR) studies.

1-Adamantaneacetic Acid (CAS 4942-47-6): Direct Comparative Evidence for Selection Over Analogs


>10× Potency Enhancement in Bradykinin Antagonists via N-Terminal Acylation with 1-Adamantaneacetic Acid

In a study of bradykinin antagonists, N-terminal acylation of the peptide [D-Arg0,Hyp3,Thi5,8,D-Phe7]bradykinin with 1-adamantaneacetic acid produced an analogue with greater than ten-fold enhanced potency and efficacy compared to the non-acylated parent peptide [1]. In contrast, acylation with propionic acid under identical conditions yielded an analogue with similar or weaker antagonistic potency relative to the model peptide [1]. This demonstrates a clear differentiation in biological outcome attributable specifically to the 1-adamantaneacetic acid moiety.

Bradykinin B2 receptor antagonists Peptide acylation In vivo pharmacology

Differential Reactivity: 1-Adamantaneacetic Acid Yields Carbonium Ion Products, While 2-Isomer Favors Radical Pathway

Electrochemical anodic oxidation studies directly compared the reactivity of 1-adamantaneacetic acid and its positional isomer 2-adamantaneacetic acid. 1-Adamantaneacetic acid produces exclusively carbonium ion-derived products, whereas 2-adamantaneacetic acid yields predominantly radical-derived products [1]. This mechanistic divergence arises from the distinct stabilization of the intermediate cation at the bridgehead (1-position) versus the secondary (2-position) carbon. For synthetic applications requiring predictable carbocation chemistry, the 1-isomer is the unambiguous choice.

Electrochemical oxidation Reaction mechanism Adamantane isomer differentiation

Enzyme Inhibition Specificity: 1-Adamantaneacetic Acid vs. 3-Chloroadamantane-1-acetic Acid Against Chorismate Mutase

1-Adamantaneacetic acid acts as a direct inhibitor of chorismate mutase-prephenate dehydrogenase from Escherichia coli K12 (strain JP 232) . Comparative studies with Aerobacter aerogenes enzyme reveal that 3-chloroadamantane-1-acetic acid is slightly less effective as an inhibitor than adamantane-1-acetic acid (1-adamantaneacetic acid) [1]. This indicates that the unsubstituted adamantane-1-acetic acid core provides optimal inhibitory activity relative to halogenated derivatives, likely due to steric or electronic factors at the active site.

Enzyme inhibition Chorismate mutase-prephenate dehydrogenase Aromatic amino acid biosynthesis

Commercial Purity Benchmarking: 99%+ (Titration) Availability from TCI vs. Standard 95-98% Grades

Commercially available 1-adamantaneacetic acid spans a purity range from 95% to >99.0%. Notably, TCI offers a grade with purity >99.0% as determined by neutralization titration, with GC purity minimum 98.0% . This contrasts with standard offerings from other suppliers typically specifying 95% or 98% as minimum purity . For applications requiring precise stoichiometry in peptide coupling or high-fidelity enzyme assays, the availability of a titration-verified >99% grade provides a measurable procurement advantage.

Chemical purity Procurement specification Analytical quality

Predicted pKa and LogP Enable Rational Solubility and Partitioning Predictions for Experimental Design

1-Adamantaneacetic acid exhibits a predicted pKa of 5.00±0.10 and a predicted logP (partition coefficient) of approximately 2.31-2.68 [1]. These values place it in a distinct physicochemical space compared to adamantane-1-carboxylic acid (which lacks the methylene spacer and has a lower predicted pKa) and 1-adamantaneacetic acid derivatives with additional polar substituents. The moderate lipophilicity and carboxylic acid pKa inform solvent selection (soluble in methanol, sparingly soluble in water) and enable rational prediction of ionization state under physiological or reaction conditions .

Physicochemical properties Lipophilicity Formulation development

1-Adamantaneacetic Acid (CAS 4942-47-6): Application Scenarios Derived from Comparative Evidence


Design of High-Potency Peptide-Based Bradykinin B2 Receptor Antagonists

Based on direct head-to-head evidence showing >10-fold enhancement in antagonistic potency upon N-terminal acylation with 1-adamantaneacetic acid compared to non-acylated or propionic acid-acylated peptides, researchers developing peptide ligands targeting B2 receptors should prioritize this compound as the acylating agent of choice. The quantitative advantage is supported by in vivo rat blood pressure assays demonstrating superior efficacy [1].

Electrochemical and Mechanistic Studies Requiring Predictable Carbocation Reactivity

For experiments involving anodic oxidation or other carbocation-mediated transformations, 1-adamantaneacetic acid is uniquely suited due to its exclusive formation of carbonium ion-derived products, whereas the 2-isomer yields radical-derived products [1]. This mechanistic exclusivity ensures reproducible, predictable outcomes in mechanistic investigations and synthetic methodology development.

Enzyme Inhibition Studies Targeting Chorismate Mutase-Prephenate Dehydrogenase

1-Adamantaneacetic acid serves as a validated inhibitor of chorismate mutase-prephenate dehydrogenase from E. coli K12 (strain JP 232) [1]. Comparative data indicate it is more effective than its 3-chloro derivative . Researchers investigating aromatic amino acid biosynthesis or developing antibacterial agents targeting the shikimate pathway should select the unsubstituted 1-adamantaneacetic acid scaffold for optimal inhibitory activity.

Quantitative Chemical Synthesis Requiring High Stoichiometric Fidelity

When reaction stoichiometry is critical—such as in quantitative peptide acylation, precise enzyme inhibition titrations, or synthesis of analytical reference standards—procurement of the >99.0% titration-grade material (TCI A0736) is indicated over standard 95-98% purity grades [1]. The reduced impurity burden minimizes side reactions and enhances batch-to-batch reproducibility.

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